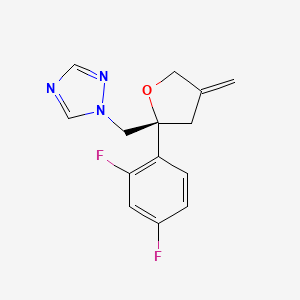![molecular formula C19H16FNO B14759487 (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal is a synthetic compound belonging to the indole family Indole derivatives are significant due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This reaction requires aryl hydrazones and involves elevated temperatures and the addition of Brønsted or Lewis acids . The specific conditions for synthesizing this compound would include the use of appropriate starting materials such as 1-ethyl-3-(4-fluorophenyl)indole and prop-2-enal, under controlled conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as microwave-assisted synthesis or catalytic processes to enhance yield and efficiency . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
化学反应分析
Types of Reactions
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions to direct the substitution to the desired position.
Major Products Formed
Oxidation: Formation of 3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]propanoic acid.
Reduction: Formation of 3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]propan-2-ol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indole core.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and therapeutic outcomes.
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their inhibitory activity against enzymes like α-glucosidase.
Uniqueness
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal is unique due to its specific substitution pattern and the presence of the (E)-prop-2-enal group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C19H16FNO |
|---|---|
分子量 |
293.3 g/mol |
IUPAC 名称 |
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal |
InChI |
InChI=1S/C19H16FNO/c1-2-21-17-7-4-3-6-16(17)19(18(21)8-5-13-22)14-9-11-15(20)12-10-14/h3-13H,2H2,1H3/b8-5+ |
InChI 键 |
FNOMFGNKPGJCPZ-VMPITWQZSA-N |
手性 SMILES |
CCN1C2=CC=CC=C2C(=C1/C=C/C=O)C3=CC=C(C=C3)F |
规范 SMILES |
CCN1C2=CC=CC=C2C(=C1C=CC=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


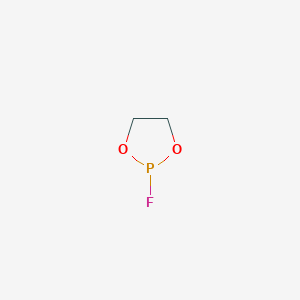
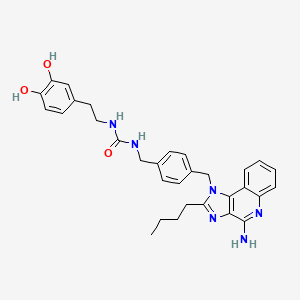

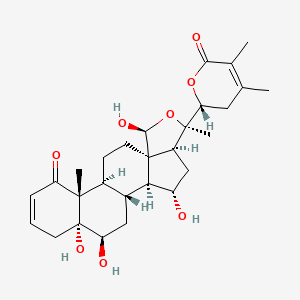
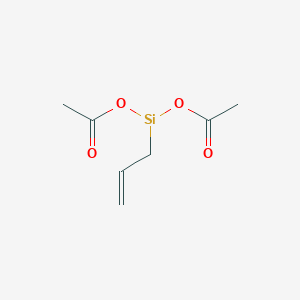

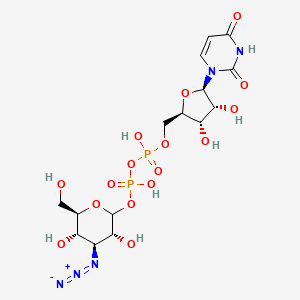
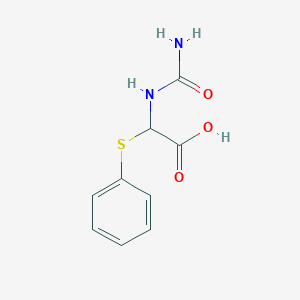

![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
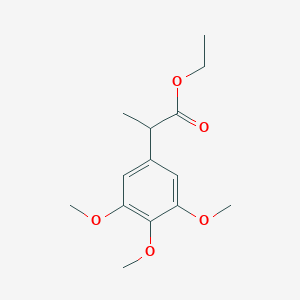
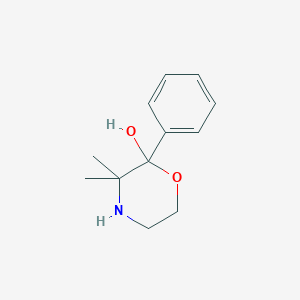
![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)
